

A Comprehensive Technical Guide to 7-benzyl-2,6-dichloro-7H-purine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-benzyl-2,6-dichloro-7H-purine

Cat. No.: B1330314

[Get Quote](#)

This technical guide provides an in-depth overview of **7-benzyl-2,6-dichloro-7H-purine**, a substituted purine derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the fundamental molecular properties, detailed experimental protocols for its synthesis, and a logical diagram illustrating the synthetic pathway.

Core Molecular Data

The fundamental molecular identifiers and properties of **7-benzyl-2,6-dichloro-7H-purine** are summarized in the table below. This data is essential for the accurate preparation and characterization of the compound in a laboratory setting.

Identifier	Value	References
Molecular Formula	C ₁₂ H ₈ Cl ₂ N ₄	[1] [2] [3] [4]
Molecular Weight	279.12 g/mol	[2] [4]
CAS Number	56025-87-7	[2]

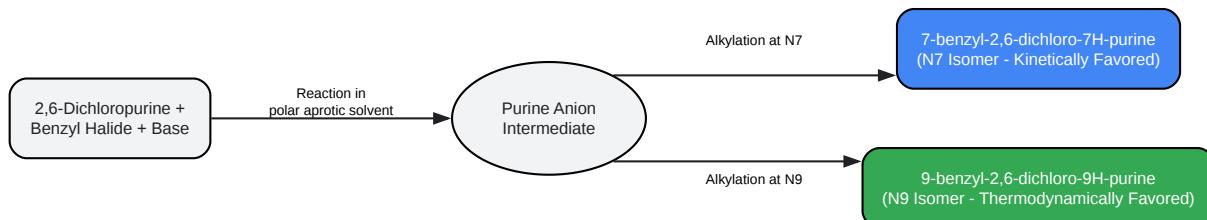
Experimental Protocols: Synthesis of 7-benzyl-2,6-dichloro-7H-purine

The synthesis of **7-benzyl-2,6-dichloro-7H-purine** is typically achieved through the alkylation of 2,6-dichloro-9H-purine. A common challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions of the purine ring, often yielding a mixture of isomers^{[5][6][7]}. The following protocol is a generalized method adapted from procedures for similar N-alkylated purines^{[8][9]}.

Objective: To synthesize **7-benzyl-2,6-dichloro-7H-purine** via N-alkylation of 2,6-dichloro-9H-purine.

Materials:

- 2,6-dichloro-9H-purine
- Benzyl halide (e.g., benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- n-Butanol
- Ethyl acetate
- Petroleum ether
- Silica gel for column chromatography


Procedure:

- **Reaction Setup:** In a round-bottom flask, suspend 2,6-dichloro-9H-purine (1.0 equivalent), the chosen alkyl halide (1.5 equivalents), and potassium carbonate (3.0 equivalents) in dimethylformamide (DMF).
- **Reaction Execution:** Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the suspension to remove inorganic salts. The solvent is then removed under reduced pressure to yield the crude product.

- Purification: The crude product, which is a mixture of N7 and N9 isomers, is purified by column chromatography on silica gel. A typical mobile phase for separation is a mixture of acetone and dichloromethane or ethyl acetate and petroleum ether[8][9]. The fractions corresponding to the **7-benzyl-2,6-dichloro-7H-purine** isomer are collected.
- Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Pathway and Regioselectivity

The alkylation of 2,6-dichloropurine with a benzyl halide in the presence of a base leads to the formation of both N7 and N9 isomers. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and base[5]. The following diagram illustrates this competitive reaction pathway.

[Click to download full resolution via product page](#)

Caption: Regioselective Alkylation of 2,6-Dichloropurine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7H-Purine, 7-benzyl-2,6-dichloro- [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. cenmed.com [cenmed.com]
- 4. 7-benzyl-2,6-dichloro-7H-purine | C12H8Cl2N4 | CID 245263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 7-benzyl-2,6-dichloro-7H-purine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330314#7-benzyl-2-6-dichloro-7h-purine-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1330314#7-benzyl-2-6-dichloro-7h-purine-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com